
3-(1,3-Dimethoxy-2-methylpropan-2-yl)-1,2-oxazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-Dimethoxy-2-methylpropan-2-yl)isoxazol-5-amine is a compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential .
Preparation Methods
The synthesis of 3-(1,3-Dimethoxy-2-methylpropan-2-yl)isoxazol-5-amine can be achieved through various synthetic routes. One common method involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents, compounds containing a three-carbon 1,3-di-electrophilic fragment with sp or sp2 hybridized carbon atoms . Industrial production methods often employ catalytic processes to enhance yield and selectivity .
Chemical Reactions Analysis
3-(1,3-Dimethoxy-2-methylpropan-2-yl)isoxazol-5-amine undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydride or potassium tert-butoxide. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
3-(1,3-Dimethoxy-2-methylpropan-2-yl)isoxazol-5-amine has a broad range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-(1,3-Dimethoxy-2-methylpropan-2-yl)isoxazol-5-amine involves its interaction with specific molecular targets and pathways. It often acts by inhibiting enzymes or receptors involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
3-(1,3-Dimethoxy-2-methylpropan-2-yl)isoxazol-5-amine can be compared with other isoxazole derivatives such as:
2-(5-Methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles: Known for their antifungal activities.
5-Amino-1H-pyrrole-3-carboxamide derivatives: These compounds are synthesized through similar cycloaddition reactions and exhibit different biological activities. The uniqueness of 3-(1,3-Dimethoxy-2-methylpropan-2-yl)isoxazol-5-amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
89151-77-9 |
|---|---|
Molecular Formula |
C9H16N2O3 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
3-(1,3-dimethoxy-2-methylpropan-2-yl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C9H16N2O3/c1-9(5-12-2,6-13-3)7-4-8(10)14-11-7/h4H,5-6,10H2,1-3H3 |
InChI Key |
OLOJVFDFRFUAPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)(COC)C1=NOC(=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



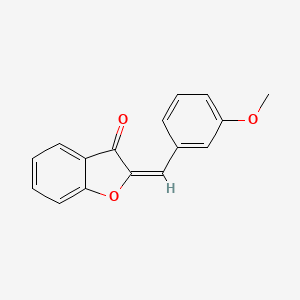
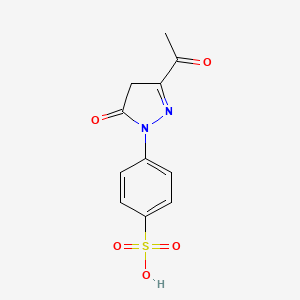
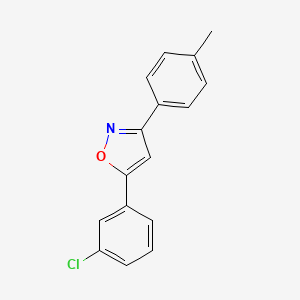
![Furo[2,3-d]pyrimidin-4-amine, N-butyl-5,6-diphenyl-](/img/structure/B12900291.png)
![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2,6-dimethylbenzamide](/img/structure/B12900294.png)

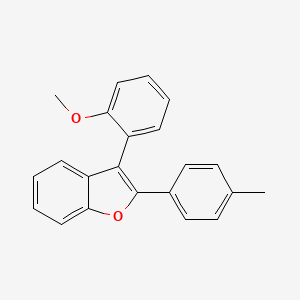
![N,N-Diethyl-2-[(1-phenylisoquinolin-3-yl)sulfanyl]ethan-1-amine](/img/structure/B12900318.png)

![N-(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanimine](/img/structure/B12900327.png)

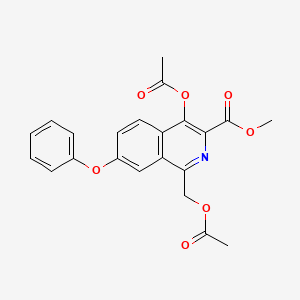
![1,2-Diazabicyclo[3.2.0]hept-3-ene](/img/structure/B12900342.png)
